molecular formula C14H15ClN2O3 B2957200 3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1082898-11-0

3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B2957200
CAS No.: 1082898-11-0
M. Wt: 294.74
InChI Key: PSQHHDMLKCUCBN-UHFFFAOYSA-N
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Description

The compound 3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a synthetic organic molecule featuring a 1,3,4-oxadiazole heterocyclic core substituted with a propan-2-yl (isopropyl) group at position 5 and a 3-chlorophenyl moiety at position 2. This structural framework is common in medicinal chemistry, as 1,3,4-oxadiazoles are known for their metabolic stability and bioactivity in drug discovery .

Properties

IUPAC Name

3-(3-chlorophenyl)-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8(2)13-16-17-14(20-13)11(7-12(18)19)9-4-3-5-10(15)6-9/h3-6,8,11H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQHHDMLKCUCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound through various studies and experimental findings.

Chemical Structure

The molecular formula of this compound is C14H16ClN3O3. Its structure includes a chlorophenyl group and an oxadiazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study indicated that derivatives of 1,3,4-oxadiazoles demonstrated potent antibacterial activity against various strains of bacteria. The mechanism is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro assays revealed that it inhibits cell proliferation in cancer cell lines through apoptosis induction. Specifically, it was found to inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial in cancer progression .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
PC3 (Prostate)10Induction of apoptosis
MCF7 (Breast)15Inhibition of Rho/MRTF/SRF signaling
A549 (Lung)12Cell cycle arrest

Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed using models of inflammation. It was shown to reduce levels of pro-inflammatory cytokines in vitro and in vivo. This suggests a potential application in treating inflammatory diseases .

Case Study 1: Antibacterial Activity

In a comparative study involving various oxadiazole derivatives, this compound exhibited superior antibacterial activity against Gram-positive bacteria compared to other derivatives. The study utilized a disk diffusion method to evaluate efficacy .

Case Study 2: Cancer Cell Line Evaluation

A detailed investigation into the effects on cancer cell lines demonstrated that the compound significantly inhibited the growth of MCF7 cells by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets. The oxadiazole ring facilitates interactions with nucleophiles within cells, leading to alterations in gene expression and protein function.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid exhibits potent anticancer properties. It selectively inhibits Class Ia phosphoinositide 3-kinase (PI3K) isoforms, which are implicated in various malignancies. The compound's ability to target specific kinases reduces off-target effects, making it a promising candidate for cancer therapies .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. In vitro studies using the DPPH radical scavenging method revealed that it effectively neutralizes free radicals, which can lead to cellular damage and contribute to aging and disease processes. This property makes it a potential therapeutic agent in oxidative stress-related conditions .

Case Study 1: Cancer Cell Lines

A study evaluated the efficacy of the compound on various cancer cell lines, including breast and lung cancer. Results showed a dose-dependent reduction in cell viability, suggesting its potential as an effective chemotherapeutic agent. The study highlighted the selective nature of the compound against cancer cells compared to normal cells .

Case Study 2: Oxidative Stress Models

Another study investigated the antioxidant effects of this compound in cellular models of oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage in cells exposed to harmful agents. This suggests its potential utility in developing therapies for conditions exacerbated by oxidative stress .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on 1,3,4-Oxadiazole Key Functional Groups Molecular Weight (g/mol) Notable Properties Reference
Target Compound 5-(propan-2-yl), 3-(3-chlorophenyl) Propanoic acid 308.75 (calculated) High lipophilicity (isopropyl group), potential anti-inflammatory activity
3-((5-(2-chloro-4,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8n) 5-(2-chloro-4,5-dimethylphenyl) Thioether-linked propanoic acid 311.03 99% HPLC purity; NMR-confirmed structure; Rho/Myocar pathway inhibition
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid 5-(4-fluorophenyl) Propanoic acid 236.20 Enhanced polarity (fluorine substituent); potential antimicrobial activity
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]amino}propanoic acid (A1) 5-(3-methylphenyl) Amino-linked propanoic acid 341.34 88.89% yield; antimicrobial activity against Gram-positive bacteria
3-[5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl]propanoic acid 5-(3-trifluoromethylphenyl) Propanoic acid 300.22 High electron-withdrawing effect (CF₃); discontinued due to toxicity concerns
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid 1,3-oxazole core (not oxadiazole) Propanoic acid 253.20 Lower metabolic stability (oxazole vs. oxadiazole); synthetic intermediate

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound and most analogs use a 1,3,4-oxadiazole ring, known for resistance to enzymatic degradation. In contrast, 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid () employs a 1,3-oxazole ring, which is less stable but easier to synthesize .

Substituent Effects: Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound provides moderate lipophilicity and steric bulk. Polar Groups: The 4-fluorophenyl substituent in 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid () improves aqueous solubility, making it favorable for pharmacokinetics .

Linker Modifications :

  • Thioether-linked analogs like 8n () exhibit altered electronic profiles and enhanced metabolic stability compared to oxygen-linked derivatives. The thioether group may also influence redox activity .

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